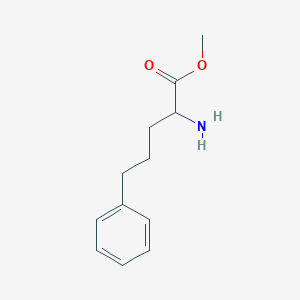

Methyl 2-amino-5-phenylpentanoate

Description

Contextualization within α-Amino Acid Ester Chemistry

α-Amino acid esters are crucial intermediates in peptide synthesis and are widely used as protecting groups for the carboxylic acid functionality of amino acids. The esterification of the carboxyl group prevents it from participating in unwanted side reactions during peptide bond formation. Furthermore, these esters are valuable precursors for the synthesis of a variety of other organic compounds, including unnatural amino acids, heterocyclic compounds, and chiral auxiliaries. The reactivity of both the amino and ester groups allows for a diverse range of chemical transformations.

Significance of Phenylpentanoate Derivatives in Organic Synthesis and Mechanistic Chemical Biology Research

Phenylpentanoate derivatives, in a broader sense, are of significant interest in several areas of chemical research. The phenyl group imparts specific physical and biological properties to the molecule, influencing its lipophilicity, aromatic interactions, and metabolic stability. In organic synthesis, the phenylpentanoate scaffold can be modified at various positions to generate a library of compounds for screening in drug discovery programs.

In mechanistic chemical biology, phenylpentanoate derivatives can serve as probes to study enzyme-substrate interactions, particularly for enzymes that process aromatic amino acids or fatty acids. By incorporating isotopes or reporter groups, researchers can track the metabolic fate of these molecules and elucidate complex biochemical pathways. The study of how structural modifications to the phenylpentanoate core affect biological activity provides valuable insights into structure-activity relationships (SAR). Phenylpropanoid derivatives, a related class of compounds, are known for their wide range of biological activities, including antimicrobial and antioxidant properties, further highlighting the importance of the phenylalkyl moiety in bioactive molecules. nih.govresearchgate.net

Historical Overview of Academic Investigations on the Compound

The academic investigation of non-proteinogenic amino acids, a category that includes Methyl 2-amino-5-phenylpentanoate, has its roots in the broader history of amino acid chemistry. While the 20 proteinogenic amino acids were the primary focus for much of the 20th century, the discovery and synthesis of "unnatural" amino acids gained momentum as chemists sought to create novel peptides with enhanced stability and unique biological activities. wikipedia.org

Early methods for the synthesis of non-proteinogenic amino acids were often extensions of classical amino acid synthesis techniques, such as the Strecker and Gabriel syntheses. researchgate.net The development of more sophisticated methods, including asymmetric synthesis and enzymatic approaches, has allowed for the preparation of a vast array of these specialized building blocks with high stereochemical purity. nih.govnih.gov

Chemical and Physical Properties

The following table summarizes some of the key physicochemical properties of this compound and a related compound.

| Property | This compound (Predicted) | Methyl 2-amino-5-oxo-2-phenylpentanoate nih.gov |

| Molecular Formula | C12H17NO2 | C12H15NO3 |

| Molecular Weight | 207.27 g/mol | 221.25 g/mol |

| IUPAC Name | This compound | methyl 2-amino-5-oxo-2-phenylpentanoate |

| Structure |

Note: The properties for this compound are predicted based on its chemical structure, as extensive experimental data is not widely published.

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

methyl 2-amino-5-phenylpentanoate |

InChI |

InChI=1S/C12H17NO2/c1-15-12(14)11(13)9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9,13H2,1H3 |

InChI Key |

XUHINRSSRAMEHK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCCC1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of Methyl 2-amino-5-phenylpentanoate

The creation of a single enantiomer of this compound is of paramount importance. To this end, several stereoselective strategies have been explored, including asymmetric catalysis, the use of chiral auxiliaries, and enzymatic processes.

Asymmetric Catalytic Approaches (e.g., Asymmetric Hydrogenation)

Asymmetric catalytic hydrogenation is a powerful tool for establishing the stereocenter in amino acid precursors. This typically involves the hydrogenation of a prochiral enamine or a related unsaturated precursor using a chiral catalyst. For the synthesis of derivatives of 2-amino-5-phenylpentanoic acid, this often involves the use of transition metal catalysts, such as rhodium or iridium, complexed with chiral phosphine (B1218219) ligands. These catalysts create a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer.

While specific data for the direct asymmetric hydrogenation to this compound is not extensively detailed in readily available literature, the general approach for similar α-amino acid esters is well-established. The effectiveness of this method is highly dependent on the choice of catalyst, substrate, and reaction conditions. For instance, earth-abundant manganese catalysts have shown promise in the asymmetric hydrogenation of ketimines with minimally different alkyl groups, a technology that could be adapted for such syntheses. nih.gov The success of these reactions is often evaluated by the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer.

| Catalyst Type | Ligand Type | Typical Substrate | Potential for this compound |

| Rhodium-based | Chiral Phosphines (e.g., DuPhos, Chiraphos) | α-Acetamidoacrylates | High, by hydrogenation of a suitable α-acetamido-5-phenyl-2-pentenoate precursor. |

| Iridium-based | Chiral P,N or P,P ligands | Unfunctionalized Olefins, Imines | Applicable for reductive amination of a corresponding keto-ester. |

| Manganese-based | Chiral Pincer Ligands | Ketimines | Promising for the hydrogenation of a ketimine derived from methyl 5-phenyl-2-oxopentanoate. nih.gov |

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct a subsequent stereoselective transformation. frontiersin.org After the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing chirality. For the synthesis of α-amino acids like 2-amino-5-phenylpentanoic acid, this strategy often involves the alkylation of a chiral enolate.

A common approach involves the use of Evans oxazolidinone auxiliaries. The auxiliary is first acylated with a suitable carboxylic acid derivative, and the resulting imide is then enolized and alkylated. The bulky chiral auxiliary shields one face of the enolate, forcing the alkylating agent to approach from the less hindered side, thereby creating a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary yields the desired enantiomerically enriched amino acid, which can then be esterified. Another notable chiral auxiliary is pseudoephedrine, which can be used to form chiral amides that undergo diastereoselective alkylation. nih.gov

While specific examples for the synthesis of this compound using this method are not widely reported, the general applicability of chiral auxiliaries for the synthesis of non-proteinogenic amino acids is a well-established principle in organic synthesis. rsc.org

| Chiral Auxiliary | Key Intermediate | Typical Diastereoselectivity | Cleavage Method |

| Evans Oxazolidinones | Chiral N-acyloxazolidinone | >95% de | Acid or base hydrolysis |

| Pseudoephedrine | Chiral amide | High | Hydrolysis |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Nickel (II) complex | High | Acid hydrolysis nih.gov |

Chemoenzymatic Synthesis Methods

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to create efficient and stereoselective routes to target molecules. Enzymes, as natural catalysts, often exhibit exquisite chemo-, regio-, and stereoselectivity under mild conditions.

For the synthesis of L-2-amino-5-phenyl-pentanoic acid, a precursor to the methyl ester, enzymatic methods have shown significant promise. One such approach utilizes phenylalanine ammonia (B1221849) lyases (PALs). These enzymes can catalyze the addition of ammonia to cinnamic acid derivatives in a highly stereoselective manner. frontiersin.org While this is more directly applicable to phenylalanine and its ring-substituted analogs, the substrate scope of PALs can be expanded through enzyme engineering.

Another powerful chemoenzymatic strategy is the hydantoinase method. This involves the enzymatic hydrolysis of a racemic hydantoin (B18101) precursor, which can be synthesized chemically. A combination of a non-enantioselective hydantoinase and an L- or D-N-carbamoylase can be used to selectively produce the desired enantiomer of the amino acid. nih.gov This method has been successfully applied to the synthesis of (S)-2-amino-4-phenylbutanoic acid and could be adapted for the 5-phenylpentanoic acid analogue. nih.gov Furthermore, dynamic kinetic resolution processes, coupling enzymatic resolution with in situ racemization of the unwanted enantiomer, can lead to theoretical yields of up to 100%. researchgate.net

Development of Classical and Modern Synthetic Routes

Classical methods for amino acid synthesis, such as the Strecker synthesis and Fischer esterification, have been continuously refined and adapted to meet the demands of modern organic synthesis, including the preparation of this compound.

Adaptations of Fischer Esterification and Strecker Synthesis

Fischer Esterification is the acid-catalyzed esterification of a carboxylic acid with an alcohol. wikipedia.orglibretexts.orgmasterorganicchemistry.com To produce this compound, the corresponding amino acid, 2-amino-5-phenylpentanoic acid, is treated with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride. mdpi.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of methanol is typically used, or the water formed during the reaction is removed. wikipedia.orglibretexts.org While effective, one of the challenges with amino acids is their potential for side reactions involving the amino group under strongly acidic conditions. mdpi.com

The Strecker Synthesis is a classic method for preparing α-amino acids from an aldehyde, ammonia, and cyanide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org For 2-amino-5-phenylpentanoic acid, the synthesis would start with 4-phenylbutanal. This aldehyde reacts with ammonia to form an imine, which is then attacked by a cyanide ion to yield an α-aminonitrile. Subsequent hydrolysis of the nitrile group affords the desired amino acid. wikipedia.orgmasterorganicchemistry.com The classical Strecker synthesis produces a racemic mixture of the amino acid. However, asymmetric variations have been developed that utilize a chiral amine source or a chiral catalyst to induce enantioselectivity. wikipedia.org

| Method | Starting Materials | Key Intermediate | Product |

| Fischer Esterification | 2-Amino-5-phenylpentanoic acid, Methanol, Acid Catalyst | Protonated carboxylic acid | This compound |

| Strecker Synthesis | 4-Phenylbutanal, Ammonia, Cyanide | 2-Amino-5-phenylpentanenitrile | 2-Amino-5-phenylpentanoic acid (racemic) |

Green Chemistry Principles in Compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals, including amino acid derivatives.

In the context of synthesizing this compound, several green chemistry principles can be applied. The use of enzymatic and catalytic methods (as discussed in sections 2.1.1 and 2.1.3) aligns with the principle of using catalysis over stoichiometric reagents, which reduces waste. frontiersin.org The development of syntheses in greener solvents, such as water or bio-based solvents, instead of traditional volatile organic compounds, is another key aspect. For instance, some Strecker reactions have been successfully carried out in water. organic-chemistry.org Furthermore, the use of renewable feedstocks is a central tenet of green chemistry. Research into producing phenylalanine derivatives from sustainable sources is ongoing. rsc.org Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important metric. Reactions like asymmetric hydrogenation, which are addition reactions, generally have high atom economy.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of methyl 2-amino-5-phenylpentanoate, offering a window into the electronic environment of each nucleus.

Two-dimensional NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the covalent framework of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the proton at C2 and the methylene (B1212753) protons at C3, between the C3 protons and the C4 protons, and between the C4 protons and the benzylic protons at C5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methoxy (B1213986) group would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for piecing together the molecular skeleton. Key HMBC correlations for this compound would include correlations from the methoxy protons to the carbonyl carbon (C1) and from the benzylic protons (C5) to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. This technique is particularly valuable for conformational analysis, revealing which groups are close to each other in space, even if they are not directly connected through bonds.

A representative summary of expected 2D NMR correlations is presented below:

| Proton (¹H) | COSY Correlations | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |

| H2 (α-proton) | H3 | C2 | C1, C3, C4 |

| H3 (methylene) | H2, H4 | C3 | C2, C4, C5 |

| H4 (methylene) | H3, H5 | C4 | C2, C3, C5, C1' |

| H5 (benzylic) | H4 | C5 | C3, C4, C1', C2'/C6' |

| OCH₃ (methoxy) | - | C(O)OC H₃ | C1 |

| Ar-H (aromatic) | - | C2'/C6', C3'/C5', C4' | C1', C4', C5 |

The conformational flexibility of the pentanoate chain and the orientation of the phenyl group can be investigated using dynamic NMR (DNMR) techniques. By studying NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants, which can provide information about the rotational barriers around single bonds and the preferred conformations of the molecule in solution. For instance, restricted rotation around the C4-C5 bond could lead to broadening or splitting of signals at lower temperatures.

Vibrational Spectroscopy (IR, Raman) for Molecular Interactions

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, offering insights into the functional groups present and intermolecular interactions.

IR Spectroscopy: The IR spectrum of this compound would be characterized by specific absorption bands. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3400 cm⁻¹. The C=O stretching of the ester group would be observed as a strong band around 1730-1750 cm⁻¹. C-H stretching vibrations from the aliphatic chain and the aromatic ring would be present below 3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum, typically around 1000 cm⁻¹.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H (amine) | 3300-3400 (stretch) | - |

| C=O (ester) | 1730-1750 (stretch) | - |

| C-H (aromatic) | 3000-3100 (stretch) | 3000-3100 (stretch) |

| C-H (aliphatic) | 2850-2960 (stretch) | 2850-2960 (stretch) |

| C=C (aromatic) | 1450-1600 (stretch) | 1580-1620 (stretch) |

X-ray Crystallography for Solid-State Structure Elucidation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group and the ester carbonyl, which dictate the packing of molecules in the solid state.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration and Conformational Analysis

Given that this compound is a chiral molecule (due to the stereocenter at C2), chiroptical techniques are essential for determining its absolute configuration and studying its conformational preferences in solution.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The sign and magnitude of the Cotton effects in the CD spectrum, particularly those associated with the electronic transitions of the phenyl chromophore and the carbonyl group, can be correlated with the absolute configuration (R or S) at the C2 stereocenter.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of plane-polarized light as a function of wavelength. Similar to CD, the shape of the ORD curve and the sign of the Cotton effects can be used to assign the absolute configuration.

Advanced Mass Spectrometry for Fragmentation Pathways and Isomer Differentiation

Advanced mass spectrometry (MS) techniques are powerful tools for confirming the molecular weight and elucidating the structure of this compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition and confirmation of the molecular formula (C₁₂H₁₇NO₂).

Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the molecular ion is isolated and then fragmented. The resulting fragment ions provide a roadmap of the molecule's structure. Key fragmentation pathways for this compound would likely include:

Loss of the methoxy group (-OCH₃) or the methoxycarbonyl group (-COOCH₃).

Cleavage of the Cα-Cβ bond (the bond between C2 and C3).

Formation of a tropylium (B1234903) ion (m/z 91) from the phenylalkyl side chain.

The differentiation of isomers, such as positional isomers of the phenyl group on the pentanoate chain, can be achieved by analyzing unique fragment ions or differences in the relative abundances of common fragments in their MS/MS spectra.

| Technique | Information Obtained | Expected Key Fragments (m/z) |

| HRMS | Elemental Composition | [M+H]⁺, [M+Na]⁺ |

| MS/MS | Structural Connectivity | Loss of -COOCH₃, Tropylium ion (91) |

Mechanistic Studies of Reactivity and Catalysis

Reaction Kinetics and Thermodynamics of Transformations Involving Methyl 2-amino-5-phenylpentanoate

While specific kinetic and thermodynamic parameters for transformations involving this compound are not extensively documented, the behavior can be inferred from studies on analogous α-amino acid esters. The kinetics of reactions such as hydrolysis are governed by the presence of both the amino group and the ester functionality.

The thermodynamics of these transformations are influenced by factors such as steric hindrance from the side chain (the 3-phenylpropyl group in this case) and the electronic effects of the substituents. publish.csiro.au The release of strain and the formation of stable products, such as a carboxylate salt in base-catalyzed hydrolysis, provide a thermodynamic driving force for the reaction. In nickel-catalyzed transamidation reactions, the process is driven thermodynamically by the favorable release of a stable carbamate (B1207046) leaving group following Boc-activation of the amide. nih.gov

Protonation Equilibria and Acid-Base Chemistry

The acid-base chemistry of this compound is primarily dictated by the basicity of the α-amino group. The ester group is generally considered neutral and does not participate significantly in protonation equilibria under typical aqueous conditions. The amino group can be protonated to form an ammonium (B1175870) salt (EH⁺), and its ability to do so is quantified by its protonation constant or, more commonly, its pKa value.

Systematic investigations of various α-amino acid esters have shown that their pKa values are consistently lower—by roughly 2 pK units—than those of the corresponding parent amino acids. publish.csiro.au This is attributed to the electron-withdrawing inductive effect of the ester group, which destabilizes the protonated ammonium cation relative to the carboxylate anion in the parent amino acid zwitterion. The knowledge of these protonation constants is crucial, as it dictates the dominant species in solution at a given pH, which in turn affects reaction kinetics and complex formation. researchgate.netnih.gov

The table below presents the pKa values for the ammonium groups of several amino acid methyl esters, providing a reference for the expected pKa of this compound.

Table 1: Proton Ionization Constants (pKa) for Selected Amino Acid Methyl Esters at 25 °C

| Amino Acid Ester | pKa |

|---|---|

| Glycine (B1666218) methyl ester | 7.64 |

| α-Alanine methyl ester | 7.67 |

| Norvaline methyl ester | 7.60 |

| Norleucine methyl ester | 7.62 |

| Valine methyl ester | 7.51 |

Data sourced from studies on the base hydrolysis of α-amino-acid esters. rsc.org

Catalytic Applications Utilizing this compound as a Substrate or Ligand

Amino acid esters are valuable building blocks in various catalytic systems due to their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester carbonyl.

As a chiral molecule, this compound is a potential substrate for stereoselective transformations. A prominent example of such a reaction involving the broader class of α-amino acid esters is the nickel-catalyzed asymmetric decarboxyarylation. In this process, N-hydroxyphthalimide (NHP) esters derived from α-amino acids undergo reductive cross-coupling with aryl iodides to produce structurally diverse chiral benzylamines with high enantioselectivity. organic-chemistry.org This methodology demonstrates excellent functional group tolerance and operates under mild conditions, making it suitable for the late-stage modification of complex molecules. organic-chemistry.org

The reaction's success highlights how the amino acid ester scaffold can be used to generate valuable, enantioenriched products. Mechanistic studies point towards a radical pathway initiated by single-electron transfer, followed by decarboxylation and nickel-mediated reductive elimination. organic-chemistry.org

Table 2: Nickel-Catalyzed Asymmetric Decarboxyarylation of NHP Esters with Aryl Iodides

| Entry | Aryl Iodide | NHP Ester Derived From | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | 4-Iodoanisole | Alanine | 94 | 97 |

| 2 | 4-Iodobenzonitrile | Alanine | 86 | 96 |

| 3 | 1-Iodo-4-(trifluoromethyl)benzene | Alanine | 91 | 96 |

| 4 | 4-Iodoanisole | Valine | 95 | 98 |

| 5 | 4-Iodoanisole | Phenylalanine | 92 | 96 |

Data showcases the general applicability and high stereoselectivity of the reaction for various α-amino acid esters. organic-chemistry.org

Another key stereoselective process is kinetic resolution, where enzymes like aminoacylases can selectively hydrolyze one enantiomer of a racemic N-acyl-amino acid ester, allowing for the separation of the two enantiomers. libretexts.org

The structural motifs within this compound make it a candidate for use in organocatalytic systems. Organocatalysis often relies on the ability of small chiral molecules, frequently derived from amino acids, to catalyze reactions enantioselectively. For example, cinchona alkaloids have been used to catalyze tandem reactions between pyrazolinones and benzylidenemalononitriles, where the initial Michael addition can be influenced by the catalyst's chirality. nih.gov While not specifically documented for this compound, its amino group could interact with substrates or co-catalysts, potentially directing the stereochemical outcome of a reaction.

Mechanisms of Ester Hydrolysis and Transamidation

The hydrolysis of this compound to 2-amino-5-phenylpentanoic acid can proceed via acid- or base-catalyzed mechanisms, typically following bimolecular pathways.

Acid-Catalyzed Hydrolysis (AAC2 Mechanism): This reaction is the reverse of Fischer esterification and is an equilibrium process driven forward by using a large excess of water. chemistrysteps.com

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon. bham.ac.uk

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the methoxy (B1213986) group, converting it into a good leaving group (methanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of methanol (B129727).

Deprotonation: The protonated carboxylic acid product is deprotonated by water to yield the final product and regenerate the acid catalyst.

Base-Promoted Hydrolysis (BAC2 Mechanism): This process, also known as saponification, is effectively irreversible because the final step is an acid-base reaction. chemistrysteps.com

Nucleophilic Attack: A hydroxide (B78521) ion (⁻OH) directly attacks the electrophilic carbonyl carbon of the ester. bham.ac.uk

Formation of Tetrahedral Intermediate: This addition results in a negatively charged tetrahedral intermediate.

Elimination: The intermediate collapses, reforming the carbonyl double bond and ejecting the methoxide (B1231860) ion (⁻OCH₃) as the leaving group. This step forms the carboxylic acid.

Transamidation, the conversion of one amide to another, is a challenging but valuable transformation. While direct transamidation of an ester is not the standard pathway, modern catalytic methods often involve the conversion of esters to amides, which can then undergo further transformation. A leading strategy for the transamidation of secondary amides, which could be synthesized from this compound, involves a two-step, nickel-catalyzed approach. nih.gov

Amide Activation: The secondary amide, derived from the amino ester, is first activated with an electron-withdrawing group, such as a tert-butyloxycarbonyl (Boc) group from di-tert-butyl dicarbonate (B1257347) (Boc₂O). This activation weakens the C–N amide bond. nih.gov

Nickel-Catalyzed Cross-Coupling: The Boc-activated amide is then treated with a nickel(0) catalyst, such as Ni(cod)₂, and a suitable ligand. The catalyst facilitates the cleavage of the weakened C–N bond and subsequent coupling with an incoming amine nucleophile to form the new, transamidated product. The reaction is driven by the formation of a stable carbamate byproduct. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of molecules like Methyl 2-amino-5-phenylpentanoate. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, which in turn dictate the molecule's geometry, stability, and chemical reactivity. gelisim.edu.tr

The flexibility of this compound, arising from several rotatable single bonds, results in a complex potential energy surface with numerous possible conformations. DFT studies are crucial for identifying the most stable conformers and understanding the energetic relationships between them. nih.gov For analogous molecules like the amino acid phenylalanine, DFT calculations have successfully explored the conformational landscape, identifying low-energy conformers stabilized by intramolecular hydrogen bonds. acs.org These interactions, such as those between the amino group and the carbonyl oxygen of the ester, play a significant role in determining the preferred three-dimensional structure. acs.orgmdpi.com

Studies on similar amino acids and their derivatives show that different computational methods, like Hartree-Fock (HF) and DFT, can predict multiple stable conformations. scirp.org For phenylalanine, conformers are often classified based on the types of hydrogen bonds present, such as bifurcated N-H···O=C bonds (type I) or N···H-O bonds (type II). acs.org The relative free energies of these conformers can be calculated to predict their population at a given temperature. acs.org For example, DFT calculations on phenylalanine have identified several stable conformers with relative free energies within a few kJ/mol of the global minimum, indicating that multiple shapes of the molecule can coexist. acs.org

Table 1: Hypothetical Relative Energies of this compound Conformers based on DFT Calculations

| Conformer ID | Key Dihedral Angles (degrees) | Stabilization Feature | Calculated Relative Free Energy (kJ/mol) |

| Conf-1 | ψ ≈ 180°, χ1 ≈ 60°, χ2 ≈ 90° | N-H···O=C Hydrogen Bond | 0.00 (Global Minimum) |

| Conf-2 | ψ ≈ 0°, χ1 ≈ 180°, χ2 ≈ 90° | Phenyl-Backbone Interaction | 2.54 |

| Conf-3 | ψ ≈ 180°, χ1 ≈ -60°, χ2 ≈ 90° | Extended Chain | 4.88 |

| Conf-4 | ψ ≈ 60°, χ1 ≈ 60°, χ2 ≈ 0° | Folded Structure | 7.12 |

| Note: This table is illustrative, based on typical findings for similar molecules like phenylalanine. Specific values for this compound would require dedicated calculations. |

The accuracy of these predictions depends on the chosen functional (e.g., B3LYP, wB97XD) and basis set (e.g., 6-31G(d,p), cc-pVDZ). scirp.orgmdpi.com Hybrid functionals like B3LYP are widely used for their balance of accuracy and computational cost in predicting molecular geometries and vibrational frequencies. gelisim.edu.trnih.gov

For instance, computational studies on the hydrolysis of a peptidyl-tRNA mimic, which involves an ester bond similar to that in this compound, have shown that the transition state is nearly tetrahedral. nih.gov In the uncatalyzed aminolysis reaction, which is a model for peptide bond formation, calculations indicate a later transition state where the C-O ester bond has undergone significant scission. nih.gov

DFT calculations on the base hydrolysis of α-amino acid esters catalyzed by a palladium complex demonstrated that the reaction proceeds through the coordination of the ester's nitrogen atom to the metal center, followed by nucleophilic attack. cu.edu.eg The energy profiles for different amino acid esters were calculated to explain their relative reactivities. cu.edu.eg Similarly, studies on peptide bond formation between glycine (B1666218) molecules have characterized the free energy profiles for different mechanisms, showing that the energy requirements can be significantly reduced under certain conditions, such as upon protonation. nih.govrsc.org

Table 2: Illustrative Calculated Energy Barriers for Reactions Involving an Amino Acid Ester

| Reaction Type | Proposed Mechanism | Reactant State | Transition State (TS) | TS Geometry | Activation Energy (kcal/mol) |

| Base Hydrolysis | Nucleophilic Attack | Ester + OH⁻ | [Ester···OH]‡ | Tetrahedral intermediate | 18.5 |

| Aminolysis | Stepwise | Ester + Amine | [Ester···Amine]‡ | C-O bond scission | 23.0 |

| Esterification | Acid-Catalyzed | Acid + Methanol (B129727) | [Acid···H⁺···MeOH]‡ | Proton transfer | 21.2 |

| Note: This table is a generalized representation. Actual values are highly dependent on the specific reactants, catalysts, and computational level of theory. |

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. acs.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. acs.orgresearchgate.net This is particularly important for understanding conformational dynamics and the influence of solvents. acs.orgnih.gov

For amino acids and peptides, MD simulations in explicit water have been used to model the "random coil" state and predict NMR parameters that compare well with experimental data. nih.gov Such simulations reveal the distribution of dihedral angles (φ, ψ, χ) and can identify correlations between them, offering a dynamic picture of the conformational landscape. nih.gov Studies on aromatic amino acids have shown that they can stabilize protein structures through various interactions, including π-π stacking and cation-π interactions with other residues or solvent components. acs.org

The solvent environment critically influences molecular conformation. MD simulations of amino acids at interfaces, such as between water, acetonitrile, and silica (B1680970), provide insights into their behavior in chromatographic separations. nih.gov These simulations show that the side chain's polarity and structure dictate the preferred orientation and adsorption strength at the interface. nih.gov For example, amino acids with non-polar side chains, like phenylalanine, may adopt a "standing up" configuration at a silica surface, with polar groups interacting with the surface and the side chain extending away. nih.gov The presence of co-solvents can alter the structure and dynamics of the hydration water around the molecule, thereby affecting its stability and flexibility. acs.org

In Silico Prediction of Spectroscopic Properties

Computational methods, primarily DFT, can predict various spectroscopic properties, which serves as a powerful tool for interpreting experimental data and confirming molecular structures. researchgate.net By calculating the properties of different conformers, a weighted average spectrum can be generated based on their predicted populations, providing a more accurate comparison with experimental results obtained from a sample containing a mixture of conformers. mdpi.com

For molecules similar to this compound, such as phenylalanine and its derivatives, DFT calculations have been used to predict vibrational (FTIR and Raman) and NMR spectra. nih.govresearchgate.net Anharmonic calculations of IR spectra for phenylalanine conformers show remarkable quantitative agreement with matrix-isolation experimental spectra, allowing for confident assignment of observed vibrational bands. acs.org For instance, the characteristic C=O stretching frequency (around 1750-1800 cm⁻¹) and N-H stretching frequencies (3300-3500 cm⁻¹) are sensitive to the specific intramolecular hydrogen bonding network of each conformer. acs.orgnih.gov

Similarly, Time-Dependent DFT (TD-DFT) can predict electronic spectra (UV-Vis). nih.gov Calculations on the phenylalanine-iridium nanocluster complex predicted a new UV-Vis peak resulting from the interaction, demonstrating the utility of these methods in designing sensors. nih.gov The choice of functional, such as CAM-B3LYP, is critical for achieving accurate predictions of excitation energies. nih.gov

Table 3: Comparison of Experimental vs. In Silico Predicted Spectroscopic Data for Phenylalanine (Analogue)

| Spectroscopic Data | Experimental Value (Phenylalanine) | Calculated Value (Phenylalanine, DFT) | Assignment/Note |

| FTIR (cm⁻¹) | 3557 - 3567 | 3564 - 3579 | O-H stretch (Type I conformers) acs.org |

| FTIR (cm⁻¹) | ~3410 | >3400 | Antisymmetric NH₂ stretch nih.gov |

| FTIR (cm⁻¹) | 1750 - 1800 | 1750 - 1800 | C=O stretch acs.org |

| UV-Vis (nm) | ~204 | 204 | π→π* transition of phenyl ring nih.gov |

| Note: Data are for the related molecule phenylalanine and serve as a reference for the expected accuracy of computational predictions. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights (non-clinical)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological or chemical activity. nih.govmdpi.com By developing mathematical models, QSAR can predict the activity of new molecules and provide insights into the structural features that are important for a specific non-clinical endpoint, such as enzyme inhibition or receptor binding. nih.govmdpi.com

A QSAR study involves several steps: selecting a dataset of molecules with known activities, calculating molecular descriptors (numerical representations of chemical structure), building a statistical model (e.g., using multiple linear regression or machine learning), and validating the model's predictive power. frontiersin.org

For compounds structurally related to this compound, such as phenethylamine (B48288) derivatives or various peptides, QSAR models have been successfully developed. nih.govnih.govnih.gov For example, a QSAR study on phenethylamine derivatives' affinity for the 5-HT₂A receptor showed that substitutions on the phenyl ring significantly influenced binding. nih.govnih.gov Descriptors used in such studies can be categorized as:

Topological: Describing atomic connectivity.

Geometrical (3D): Describing molecular shape and size.

Electronic: Describing charge distribution, electronegativity, and polarizability.

Hydrophobic: Describing lipophilicity (e.g., LogP).

In a study of ACE-inhibitory peptides, QSAR models revealed that hydrophobic amino acids at the C-terminus were crucial for high activity. nih.gov Such insights are valuable for the rational design of new compounds with desired properties without relying on clinical data. The statistical quality of a QSAR model is often assessed by parameters like the coefficient of determination (R²) for the training set and the cross-validated R² (Q²) for internal validation, which measures the model's robustness and predictive ability. frontiersin.org

Biological Interactions and Mechanistic Biology in Vitro and Animal Model Focus

Enzyme Substrate Specificity and Inhibition Studies

The interaction of 2-amino-5-phenylpentanoate derivatives with enzymes, particularly proteases and esterases, is a key area of investigation. These studies are crucial for understanding their potential pharmacological effects and for the rational design of more potent and selective inhibitors.

Derivatives of 2-amino-5-phenylpentanoic acid have been synthesized and evaluated as inhibitors of various proteases, including HIV-1 protease. For instance, a series of inhibitors containing a 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid core demonstrated potent inhibition of HIV-1 proteinase, with some derivatives achieving Ki values in the low nanomolar range. nih.govacs.org The synthesis of these compounds often starts from protected L-phenylalaninols and involves stereoselective steps to achieve the required configuration for effective binding to the enzyme's active site. nih.gov

Systematic modifications of inhibitors containing a 4-amino-3-hydroxy-5-phenylpentanoic acid scaffold have led to the discovery of potent HIV protease inhibitors with significant antiviral activity. nih.gov The interaction of these inhibitors with the protease is highly dependent on the substituents at various positions, influencing both potency and selectivity. nih.gov

While specific studies on methyl 2-amino-5-phenylpentanoate with a wide range of proteases are not extensively documented in publicly available literature, the parent amino acid and its derivatives show clear interactions. For example, a study on the Bowman-Birk inhibitory loop in serine protease inhibitors revealed that various amino acids at the P5' position influence specificity. While Gln was often preferred, residues like Ile, Leu, and Phe were broadly tolerated across several proteases, indicating that the phenylalkyl side chain of a 5-phenylpentanoate derivative could be accommodated in the binding pockets of various proteases. uq.edu.au

Regarding esterase interactions, amino acid esters are known to be hydrolyzed by intracellular esterases. This is a common strategy in prodrug design, where an ester linkage is used to improve properties like cell permeability, and then cleaved inside the cell to release the active drug. nih.govumich.edunih.gov While direct inhibitory studies of this compound on specific esterases are not readily found, it is expected to be a substrate for these enzymes. One source mentions a low interaction potential with porcine liver esterase, with 23% inhibition at a 10 µM concentration, suggesting it is likely a substrate rather than a potent inhibitor. vulcanchem.com

The kinetic characterization of enzyme binding provides quantitative insights into the affinity and mechanism of interaction between a ligand and an enzyme. For derivatives of 2-amino-5-phenylpentanoic acid, kinetic studies have been crucial in optimizing their inhibitory activity.

In the context of HIV-1 protease inhibition, kinetic analysis of a series of 46 derivatives of 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid revealed potent inhibitors with Ki values as low as 3.4 nM. nih.gov These studies help to understand the structural parameters that govern the potency of inhibition. nih.gov

For phenylalanine hydroxylase (PheH), a related enzyme that acts on phenylalanine, detailed kinetic studies have been performed. nih.govnih.gov These studies, using techniques like stopped-flow absorbance spectroscopy, have elucidated the complete kinetic mechanism, including the binding affinities (Kd values) for substrates and the rate-determining steps of the reaction. nih.gov For example, the binding of the pterin (B48896) cofactor BH4 to the enzyme has a Kd of 65 µM, and the subsequent binding of phenylalanine to form the productive ternary complex has a Kd of 130 µM. nih.gov While these studies are on a different enzyme and substrate, the methodologies are directly applicable to characterizing the binding of this compound to its target enzymes.

The table below summarizes kinetic parameters for related compounds, illustrating the type of data obtained from such studies.

| Enzyme | Ligand/Substrate | Kinetic Parameter | Value |

|---|---|---|---|

| HIV-1 Protease | 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid derivative | Ki | As low as 3.4 nM |

| Phenylalanine Hydroxylase (PheH) | Tetrahydrobiopterin (BH4) | Kd | 65 µM |

| Phenylalanine Hydroxylase (PheH) | Phenylalanine | Kd (for ternary complex formation) | 130 µM |

| Phenylalanine Dehydrogenase (QtPheDH) Mutant M4.2 | 1-naphthylglyoxylic acid (5a) | KM | Data not provided in abstract |

| Phenylalanine Dehydrogenase (QtPheDH) Mutant M4.2 | 1-naphthylglyoxylic acid (5a) | kcat | Data not provided in abstract |

Receptor Binding Profiling and Ligand-Target Interactions at a Molecular Level

The interaction of small molecules with cellular receptors is fundamental to their biological effects. While a comprehensive receptor binding profile for this compound is not widely published, its structural similarity to phenylalanine suggests potential interactions with receptors that recognize amino acids or their derivatives.

One area where derivatives of this compound have been explicitly studied is in the context of taste receptors. In a patent describing compounds that inhibit bitter taste, this compound was used as a chemical intermediate to synthesize a compound that acts as a bitter taste antagonist. google.com This suggests that the parent scaffold could potentially interact with T2R bitter taste receptors, although the specific binding affinity and mode of interaction of the methyl ester itself were not detailed. google.com

The stereochemistry of such compounds is critical for their interaction with receptors. The L-configuration of amino acids is typically the biologically relevant form for interacting with enzymes and receptors. cymitquimica.com

Cellular Uptake and Intracellular Fate Mechanisms (In Vitro Models)

The cellular uptake of amino acid esters like this compound is often enhanced compared to the parent amino acid. This is a key principle behind their use as prodrugs to improve the delivery of pharmaceuticals into cells. nih.gov

Studies on various amino acid ester prodrugs have shown that they can utilize cellular transport mechanisms, such as peptide transporters, even without possessing a peptide bond. nih.govumich.edunih.gov For instance, in Caco-2 cells overexpressing the human peptide transporter hPEPT1, L-valyl esters of antiviral drugs showed significantly increased cellular uptake compared to the parent drugs. nih.govumich.edu This transport is also stereoselective, with the L-configuration generally being favored for both uptake and subsequent hydrolysis. umich.edu

Once inside the cell, amino acid esters are typically rapidly hydrolyzed by intracellular esterases to release the parent amino acid and an alcohol. nih.govumich.edu This intracellular conversion is a crucial step for the prodrug to exert its biological effect.

The general mechanism for the cellular uptake and fate of an amino acid ester is as follows:

Transport across the cell membrane: Often facilitated by transporters like hPEPT1.

Intracellular hydrolysis: The ester bond is cleaved by esterases.

Release of the parent amino acid and alcohol: These can then participate in their respective metabolic or signaling pathways.

This process has been demonstrated for a variety of amino acid esters in different in vitro cell models, including Caco-2 cells, which are a common model for the intestinal epithelium. nih.govumich.edunih.gov

Structure-Activity Relationship (SAR) Derivations for Specific Biological Targets (Mechanistic)

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of 2-amino-5-phenylpentanoic acid, SAR studies have been instrumental in the development of potent enzyme inhibitors.

In the development of HIV-1 protease inhibitors based on a 4-amino-3-hydroxy-5-phenylpentanoic acid scaffold, systematic modifications have revealed key structural features for potent activity. nih.govacs.orgnih.gov For example, the introduction of various heterosubstituents at the 2-position led to a broad series of derivatives with varying inhibitory potencies. nih.gov These studies allow for the identification of structural parameters that determine the potency and selectivity of inhibition. nih.gov

Similarly, in the design of novel anti-tumor drugs based on a 2-amino-thiazole-5-carboxylic acid phenylamide scaffold, SAR studies showed that the pyrimidin-4-ylamino core was crucial for activity against non-leukemia cell lines. nih.gov

The table below provides examples of SAR findings for related compounds.

| Core Scaffold | Target | Key Structural Finding |

|---|---|---|

| 4-amino-3-hydroxy-5-phenylpentanoic acid | HIV-1 Protease | Heterosubstituents at the 2-position significantly influence inhibitory potency. |

| 4-amino-3-hydroxy-5-phenylpentanoic acid | HIV-1 Protease | Modifications at the carboxy terminus led to a novel series of inhibitors. |

| 2-amino-thiazole-5-carboxylic acid phenylamide | Tumor Cells | The pyrimidin-4-ylamino core is critical for activity against non-leukemia cell lines. |

Biosynthetic Pathway Elucidation Involving 2-amino-5-phenylpentanoate Derivatives (if applicable)

Currently, there is no widely available scientific literature describing a natural biosynthetic pathway for 2-amino-5-phenylpentanoate or its methyl ester. This compound and its derivatives are generally produced through chemical synthesis. chemicalbook.com

Synthetic routes to L-2-amino-5-phenylpentanoic acid have been developed, often starting from precursors like 4-pentenoic acid derivatives. chemicalbook.com The synthesis of more complex derivatives, such as those used in HIV protease inhibitors, begins with building blocks like protected L-phenylalaninols, which are then converted through multi-step synthetic sequences. nih.gov

While natural biosynthesis is not documented, the enzymatic synthesis of related bulky amino acids is an area of active research. For example, phenylalanine dehydrogenase from Quasibacillus thermotolerans (QtPheDH) has been engineered to synthesize naphthyl-containing amino acids, which are structurally more complex than 2-amino-5-phenylpentanoate. acs.org This demonstrates the potential for biocatalytic routes to such non-canonical amino acids.

Advanced Analytical Methodologies for Research Applications

Development of Chiral High-Performance Liquid Chromatography (HPLC) Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is critical for any chiral compound, and High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for this purpose . The development of a successful chiral HPLC method for Methyl 2-amino-5-phenylpentanoate involves the careful selection of a chiral stationary phase (CSP) and the optimization of mobile phase conditions to achieve baseline separation of its enantiomers.

The strategy for method development is guided by the structural features of the analyte—a primary amine and a methyl ester group attached to the chiral center, with a phenylpentyl side chain. Several classes of CSPs have proven effective for the separation of amino acid esters and related derivatives.

Polysaccharide-based CSPs: Columns with chiral selectors such as cellulose or amylose derivatives, particularly those with phenylcarbamate substituents (e.g., amylose tris(3,5-dimethylphenylcarbamate)), are highly successful for resolving amino acid esters rsc.org. The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector.

Macrocyclic Glycopeptide CSPs: Chiral selectors like teicoplanin are particularly effective for resolving underivatized amino acids and their simple esters mdpi.comox.ac.uk. These CSPs possess ionic groups and are compatible with a wide range of mobile phases, including polar organic and reversed-phase conditions, making them versatile for separating polar, ionic compounds mdpi.com.

Crown Ether CSPs: Chiral crown ethers are well-suited for the separation of compounds containing primary amine groups, such as amino acids and their esters youtube.com. The chiral recognition mechanism is based on the formation of inclusion complexes between the protonated primary amine of the analyte and the cavity of the crown ether.

Method development often begins by screening the analyte on several different CSPs under standard normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., water/acetonitrile) conditions. The mobile phase composition, including the type and percentage of organic modifier and the use of acidic or basic additives, is then optimized to improve resolution and analysis time researchgate.net.

For analytes like this compound, derivatization of the amino group can enhance detectability and, in some cases, improve chiral recognition. Reagents such as N-(3,5-dinitrobenzoyl) chloride or 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be used to introduce chromophores or fluorophores, facilitating detection by UV or fluorescence detectors rsc.orgnih.gov.

| Chiral Stationary Phase (CSP) Type | Example Chiral Selector | Typical Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10, v/v) | UV (254 nm) | rsc.org |

| Macrocyclic Glycopeptide | Teicoplanin | Methanol (B129727)/Water with 0.1% TFA | UV (220 nm) | mdpi.com |

| Crown Ether | (18-Crown-6)-2,3,11,12-tetracarboxylic acid | Methanol/Water with Perchloric Acid | UV (210 nm) | youtube.com |

| Ionically Bonded | L-amino acid and dialkylamine on silica (B1680970) | Hexane/Dichloromethane/Ethanol | UV (254 nm) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile compounds and quantifying trace-level impurities. Due to the polar and non-volatile nature of amino acids and their esters, direct analysis by GC is not feasible. Therefore, chemical derivatization is a mandatory step to convert this compound into a volatile and thermally stable derivative suitable for GC analysis youtube.commagritek.com.

The derivatization process targets the active hydrogen on the primary amino group. A variety of reagents can be employed, with the choice depending on the desired stability of the derivative and the sensitivity required.

Acylation: The amino group can be acylated using reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) rsc.orgresearchgate.net. This is often performed after esterification of the carboxylic acid, but since the target analyte is already a methyl ester, only the acylation step is needed. The resulting fluorinated derivatives are highly volatile and exhibit excellent chromatographic properties.

Silylation: Silylating reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), react with the amino group to form tert-butyldimethylsilyl (TBDMS) derivatives magritek.comuzh.ch. These derivatives are known for their stability, being less sensitive to moisture compared to trimethylsilyl (TMS) analogs magritek.com.

Chloroformate Reaction: Alkyl chloroformates, such as methyl or isobutyl chloroformate, react with the amino group in an aqueous medium to form stable derivatives mdpi.comox.ac.uk.

Once derivatized, the sample is injected into the GC system, where it is separated from impurities on a capillary column (e.g., a nonpolar SLB-5ms or equivalent). The mass spectrometer serves as a highly selective and sensitive detector. For purity analysis, the instrument is typically operated in full scan mode to identify any potential byproducts or contaminants based on their mass spectra. For trace analysis, selected ion monitoring (SIM) mode is used, where the detector is set to monitor specific, characteristic fragment ions of the derivatized analyte. This approach significantly enhances sensitivity and allows for the detection and quantification of the compound at very low concentrations.

| Derivatization Method | Reagent | Resulting Derivative | Key Advantages | Reference |

|---|---|---|---|---|

| Acylation | Pentafluoropropionic Anhydride (PFPA) | N-Pentafluoropropionyl | Highly volatile, good for trace analysis (electron capture detection) | rsc.org |

| Silylation | MTBSTFA | N-tert-Butyldimethylsilyl (TBDMS) | Stable, less moisture-sensitive derivatives | magritek.comuzh.ch |

| Chloroformate Reaction | Methyl Chloroformate | N-Methoxycarbonyl | Rapid, one-step reaction in aqueous medium | ox.ac.uk |

| Perfluoroalkylation/Acylation | HFBA + HFB | N-Heptafluorobutyryl heptafluorobutyl ester | Single-step procedure, suitable for chiral GC columns | researchgate.net |

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and resolution, making it an excellent alternative or complementary technique to HPLC and GC. CE separates analytes based on their differential migration in an electric field. For a compound like this compound, which has a basic amino group, Capillary Zone Electrophoresis (CZE) can be used for purity analysis. Under acidic buffer conditions (e.g., pH 2.5), the primary amine is protonated, and the positively charged analyte migrates towards the cathode at a velocity dependent on its charge-to-size ratio.

For the critical task of enantiomeric separation, chiral selectors must be added to the background electrolyte (BGE). Several modes of chiral CE are applicable:

Cyclodextrin-mediated CE: Cyclodextrins (CDs) are the most widely used chiral selectors in CE nih.gov. Neutral or charged CDs (e.g., beta-CD, gamma-CD, or hydroxypropyl-beta-CD) are added to the BGE. Enantioseparation occurs due to differences in the formation of transient inclusion complexes between the enantiomers and the chiral CD cavity mdpi.commagritek.comrsc.org.

Micellar Electrokinetic Chromatography (MEKC): This technique is particularly suited for neutral or hydrophobic compounds. A surfactant, such as sodium dodecyl sulfate (SDS), is added to the BGE above its critical micelle concentration to form micelles, which act as a pseudo-stationary phase mdpi.coms4science.at. For chiral separations, a chiral selector (like a CD) is added to the micellar solution (CD-MEKC), or a chiral surfactant is used mdpi.comnih.gov. The differential partitioning of the enantiomers into the chiral micellar phase leads to their separation.

Ligand-Exchange CE: This method involves the addition of a metal ion (typically Cu(II)) and a chiral ligand to the BGE ox.ac.ukias.ac.in. A ternary complex is formed between the metal, the chiral ligand, and the analyte. Stereoselectivity in the complex formation results in different electrophoretic mobilities for the two enantiomers.

Optimization of a CE method involves adjusting the buffer pH, concentration, type and concentration of the chiral selector, applied voltage, and capillary temperature to achieve the highest resolution.

| CE Mode | Chiral Selector | Principle of Separation | Typical Analytes | Reference |

|---|---|---|---|---|

| Chiral CZE | Cyclodextrins (β-CD, γ-CD) | Differential inclusion complexation | Amino acids, esters, peptides | mdpi.comrsc.org |

| Chiral CZE | Crown Ethers | Host-guest complexation with primary amines | Amino acids and esters | rsc.orgmagritek.com |

| CD-MEKC | Cyclodextrin + Surfactant (SDS) | Differential partitioning into a chiral pseudo-stationary phase | Neutral or hydrophobic analytes (e.g., protected amino acids) | mdpi.comnih.gov |

| Ligand Exchange CE | Cu(II) + Chiral Ligand (e.g., L-hydroxyproline derivative) | Stereoselective ternary complex formation | Underivatized amino acids | ox.ac.ukias.ac.in |

| Chiral CZE | Macrocyclic Antibiotics (e.g., Vancomycin) | Multiple chiral interactions (H-bonding, electrostatic) | N-derivatized amino acids | researchgate.net |

Applications in Advanced Materials and Chemical Technologies Non Biological/non Clinical

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The intrinsic chirality of methyl 2-amino-5-phenylpentanoate makes it a significant starting material or intermediate in asymmetric synthesis. As a derivative of L-homophenylalanine, it possesses a defined stereocenter at the α-carbon, which is crucial for building complex molecular architectures where biological or chemical activity is dependent on stereochemistry. nbinno.com The additional methylene (B1212753) group in its side chain, compared to phenylalanine, provides a different spatial and conformational profile, which can be exploited in the design of target molecules. nbinno.com

A key application is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are themselves complex chiral molecules. nbinno.comresearchgate.net For example, the design and synthesis of Cilazapril involved the strategic incorporation of a homophenylalanine unit to interact with specific sites within the target enzyme. nih.gov

Furthermore, research has demonstrated the use of homophenylalanine-derived esters in stereoselective carbon-carbon bond-forming reactions. In one study, a homophenylalanine-derived ester was a key substrate in a chiral aldehyde-nickel dual-catalyzed asymmetric α-propargylation reaction. nih.gov This process yielded complex α,α-disubstituted non-proteinogenic α-amino acid esters with high enantioselectivity, showcasing the role of the parent ester as a foundational chiral scaffold for generating more elaborate and structurally diverse molecules. nih.gov

Precursor for Bioactive Peptidomimetics (excluding clinical development)

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability or oral bioavailability. This compound, as a homophenylalanine derivative, is a critical precursor for a major class of peptidomimetics: angiotensin-converting enzyme (ACE) inhibitors. researchgate.net These molecules mimic the terminal dipeptide portion of angiotensin I, a natural substrate for ACE, thereby competitively inhibiting the enzyme. scielo.brnih.gov

The synthesis of numerous "pril" drugs, a family of ACE inhibitors, relies on the homophenylalanine scaffold. nbinno.comresearchgate.net The (S)-enantiomer of homophenylalanine is a common pharmacophore in these molecules. researchgate.net For instance, the synthesis of the potent ACE inhibitor Trandolapril involves coupling a derivative of (2R)-1-ethoxy-1-oxo-4-phenylbutan-2-amine, which is directly derived from the corresponding homophenylalanine ester, with a bicyclic carboxylic acid moiety. nih.gov Similarly, the development of Enalapril involved creating a tripeptide analogue where the homophenylalanine structure plays a pivotal role in binding to the enzyme's active site. scielo.br

These synthetic processes, which involve coupling the amino acid ester with other chemical fragments, are extensively documented in non-clinical research literature, with outcomes measured by in vitro enzyme inhibition assays (e.g., IC50 values) rather than clinical efficacy. nih.gov

Table 1: Examples of ACE Inhibitor Peptidomimetics Derived from Homophenylalanine

| Peptidomimetic | Structural Role of Homophenylalanine Moiety |

| Trandolapril | Forms a key part of the dipeptide-like structure that binds to the ACE active site. nih.gov |

| Cilazapril | The homophenylalanine unit was specifically chosen to occupy the S1 binding pocket of the enzyme. nih.gov |

| Benazepril | Contains the (S)-homophenylalanine moiety as a central pharmacophore. researchgate.net |

| Quinapril | Utilizes the homophenylalanine scaffold for interaction with the enzyme. researchgate.net |

Integration into Polymer Science or Material Design

The direct integration of this compound into polymer backbones or as a primary monomer is not widely documented in scientific literature. However, the broader class of amino acid esters, particularly phenylalanine derivatives, has been successfully used in polymer and materials science, suggesting potential avenues for application.

Role in the Development of Novel Catalytic Systems

In the field of catalysis, chiral molecules like this compound are valuable assets, primarily in the context of asymmetric synthesis. While the direct use of this specific ester as a standalone catalyst or ligand is not prominently reported, it plays a crucial role as a substrate in reactions mediated by novel catalytic systems, enabling the synthesis of other valuable chiral compounds.

A significant example is its use in a dual-catalytic system combining a chiral aldehyde and a nickel catalyst for the direct asymmetric α-propargylation of amino acid esters. nih.gov In this system, the homophenylalanine-derived ester is activated through the formation of a Schiff base with the chiral aldehyde, allowing the nickel complex to facilitate a highly stereoselective attack. nih.gov This reaction produces α,α-disubstituted amino acid esters, which are complex chiral products, in good yields and with excellent enantioselectivity. nih.gov The success of this transformation highlights the compound's utility as a prochiral nucleophile whose stereochemical outcome can be precisely controlled by an external catalytic system.

The broader strategy of using amino acids and their esters to prepare chiral ligands for transition metal-catalyzed reactions is a well-established field in chemistry. nih.gov Although a specific catalyst derived directly from this compound is not described in the reviewed literature, its structural similarity to other amino acids used for this purpose suggests its potential as a precursor for new chiral ligands.

Table 2: Asymmetric α-Propargylation of a Homophenylalanine-Derived Ester via Chiral Aldehyde-Nickel Dual Catalysis nih.gov

| Substrate | Product Yield | Enantiomeric Excess (ee) |

| Phenylalanine-derived ester | 82% | 98% |

| Homophenylalanine-derived ester | 78% | 94% |

| Naphthylalanine-derived ester | 80% | 98% |

| (Data extracted from a study demonstrating the efficiency of the catalytic system on various amino acid esters, including a homophenylalanine derivative) |

Environmental Chemistry and Degradation Studies if Applicable

Photodegradation Pathways in Environmental Matrices

There is currently no available scientific literature detailing the photodegradation pathways of Methyl 2-amino-5-phenylpentanoate in environmental matrices such as water, soil, or air.

To assess its environmental persistence, studies on the photolytic behavior of this compound would be required. Such research would typically involve:

Direct Photolysis: Investigating the degradation of the molecule upon direct absorption of solar radiation. The presence of the phenyl group suggests potential for photochemical reactions.

Indirect Photolysis: Examining degradation initiated by photochemically produced reactive species present in the environment, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and nitrate (B79036) radicals (NO₃•).

Without experimental data, the specific byproducts and the kinetics of its photodegradation remain unknown.

Biodegradation Mechanisms by Environmental Microorganisms

No studies have been identified that investigate the biodegradation of this compound by environmental microorganisms.

Hypothetically, its structure, containing an amino acid ester and a phenyl group, suggests potential for microbial breakdown. Research in this area would focus on:

Identifying Capable Microorganisms: Isolating and identifying bacterial or fungal strains from soil and water that can utilize this compound as a carbon or nitrogen source.

Elucidating Metabolic Pathways: Determining the enzymatic processes involved in its degradation. This could involve hydrolysis of the ester bond, deamination of the amino group, and catabolism of the resulting phenylalkanoic acid, potentially through beta-oxidation of the side chain and subsequent cleavage of the aromatic ring.

The biodegradability and the nature of any persistent metabolites are currently undetermined.

Environmental Fate and Transport Modeling

Due to the absence of fundamental physicochemical and degradation data for this compound, no environmental fate and transport models have been developed for this compound.

To model its behavior in the environment, the following parameters would need to be determined experimentally:

Water Solubility: Influences its concentration in aquatic systems.

Vapor Pressure: Determines its tendency to partition into the atmosphere.

Octanol-Water Partition Coefficient (Kow): Indicates its potential for bioaccumulation in organisms and sorption to organic matter in soil and sediment.

Soil and Sediment Adsorption Coefficient (Koc): Governs its mobility in soil and its distribution between the solid and aqueous phases.

Degradation Rate Constants: Quantifying the rates of photodegradation and biodegradation under various environmental conditions.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

AI algorithms can be trained on vast datasets of chemical structures and properties to predict the biological activities, toxicities, and physicochemical characteristics of novel derivatives of Methyl 2-amino-5-phenylpentanoate. nih.govresearchgate.net This predictive power can significantly reduce the number of experiments needed, saving time and resources. acm.org For instance, recurrent neural networks (RNNs) can learn from protein sequences to predict the potential impact of incorporating this non-canonical amino acid. nih.gov Furthermore, AI can assist in de novo drug design and the optimization of synthetic routes, navigating the vast chemical space to identify promising candidates for further investigation. nih.govnih.gov

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Technique | Potential Application | Expected Outcome |

| Generative Adversarial Networks (GANs) | Design of novel derivatives with specific target affinities. | Identification of new lead compounds for drug discovery. |

| Recurrent Neural Networks (RNNs) | Prediction of properties for peptides incorporating the compound. | Understanding of structure-activity relationships. |

| Graph Convolutional Networks (GCNs) | Prediction of protein-ligand interactions. acm.org | Prioritization of biological targets for the compound. |

| Reinforcement Learning | Optimization of multi-step synthetic pathways. nih.gov | More efficient and cost-effective synthesis protocols. |

Exploration of Novel Biocatalytic Transformations for Derivatization

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a green and highly selective alternative to traditional synthetic methods. The future of this compound research will likely involve the exploration of enzymes for its synthesis and derivatization. Enzymes such as lipases have already been successfully used for the enantioselective hydrolysis of related β-amino acid esters, a technique that could be adapted for the resolution of racemic this compound. mdpi.com

Directed evolution and enzyme engineering can be employed to create bespoke biocatalysts with enhanced activity and specificity for this particular substrate. nih.gov For example, engineered tryptophan synthase (TrpB) has been used to synthesize other non-canonical amino acids and could potentially be modified to accept substrates like this compound for further functionalization. nih.govnih.gov These enzymatic methods can provide access to chiral derivatives with high purity, which is crucial for pharmaceutical applications. nih.gov The use of biocatalysis aligns with the growing demand for sustainable chemical manufacturing by reducing waste and often supplanting the need for precious metal catalysts. nih.gov

Table 2: Potential Biocatalytic Reactions for this compound

| Enzyme Class | Reaction Type | Potential Application |

| Lipases/Esterases | Enantioselective Hydrolysis | Chiral resolution to isolate specific enantiomers. mdpi.com |

| Transaminases | Amination/Transamination | Synthesis of diamino derivatives. nih.gov |

| Hydroxylases | Side-chain Hydroxylation | Introduction of hydroxyl groups on the phenyl ring. nih.gov |

| Engineered Synthases | C-C Bond Formation | Alkylation or other modifications at various positions. nih.gov |

Design of Advanced Synthetic Strategies for Complex Architectures

As a chiral building block, this compound is an attractive starting material for the synthesis of complex molecules with unique three-dimensional structures. nih.gov Future research will focus on developing advanced synthetic strategies that leverage its inherent functionality. Its amine and ester groups allow it to be readily incorporated into peptide chains to create peptidomimetics with enhanced stability and novel conformational properties. uni-wuppertal.de

Multicomponent reactions, such as the Ugi and Strecker reactions, provide efficient pathways to generate molecular diversity from simple starting materials, and this compound is a prime candidate for such transformations. nih.gov Radical chemistry offers another powerful avenue for creating libraries of non-canonical amino acids from sustainable feedstocks, a strategy that could be adapted to produce novel analogs of this compound. uni-wuppertal.de These advanced methods enable the construction of molecules with privileged features for drug design, such as α-amino carbonyls, which can modulate the basicity and bioavailability of drug candidates. nih.govacs.org The goal is to move beyond simple derivatives and use the compound as a key component in the assembly of sophisticated molecular architectures for applications in medicine and materials science. youtube.comscilit.com

Development of Ultra-Sensitive Detection Techniques for Research Purposes

The advancement of research on this compound and its derivatives necessitates the development of highly sensitive and selective analytical methods for their detection and quantification. nih.gov Like many amino acids, it lacks a strong native chromophore, making detection by conventional UV-Vis spectrophotometry challenging without a prior derivatization step. nih.govshimadzu.com

Future efforts will likely focus on optimizing methods such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), coupled with sensitive detection systems. researchgate.netnih.gov Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or phenyl isothiocyanate (PITC) can be used to introduce fluorescent or UV-active tags, significantly lowering detection limits. shimadzu.com

However, the most promising direction lies in the use of mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, often without the need for derivatization, allowing for the direct measurement of the compound in complex matrices. nih.govnih.gov Developing validated LC-MS/MS methods will be crucial for pharmacokinetic studies, metabolism research, and for quantifying trace amounts of the compound and its derivatives in various research samples. nih.gov Furthermore, advanced NMR spectroscopy techniques can provide detailed structural information, even for complex protein systems incorporating the amino acid. acs.org

Table 3: Comparison of Detection Techniques for this compound

| Technique | Principle | Derivatization | Potential Sensitivity |

| HPLC-UV | UV Absorbance | Required (e.g., PITC) shimadzu.com | Micromolar (µM) |

| HPLC-Fluorescence | Fluorescence Emission | Required (e.g., OPA) researchgate.net | Nanomolar (nM) to Micromolar (µM) |

| Capillary Electrophoresis (CE) | Electrophoretic Mobility | Often Required nih.govresearchgate.net | Micromolar (µM) acs.org |

| LC-MS/MS | Mass-to-Charge Ratio | Not Required nih.gov | Sub-nanomolar (<1 nM) nih.gov |

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-5-phenylpentanoate?

- Methodological Answer : The synthesis typically involves multi-step protocols:

Amino Protection : Use benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine functionality, ensuring regioselectivity during subsequent reactions .

Esterification : React the protected amino acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl) to form the methyl ester.

Deprotection : Remove the protecting group (e.g., hydrogenolysis for Cbz or piperidine for Fmoc) to yield the final product.

Key challenges include minimizing racemization during esterification, which can be mitigated by low-temperature conditions and optimized reaction times .

Q. What spectroscopic methods are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry and structural integrity. For example, the (2R,4R) configuration can be verified via coupling constants and NOE correlations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and purity.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹ and N-H bend at ~1550 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Store at -20°C in airtight containers to prevent hydrolysis or degradation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Always consult the Safety Data Sheet (SDS) for compound-specific guidelines .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Employ chiral catalysts (e.g., Evans oxazolidinones) to control stereochemistry during amino acid formation .